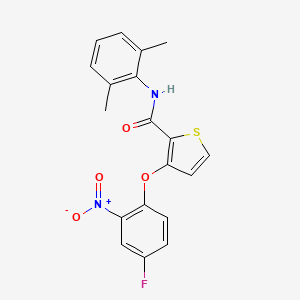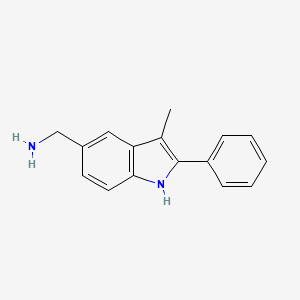![molecular formula C21H23N5OS2 B2993800 2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 744265-29-0](/img/structure/B2993800.png)
2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about is a complex organic molecule that contains several interesting substructures, including a 1,2,4-triazole ring and a thiophene ring . These structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The 1,2,4-triazole ring is a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
1,2,4-Triazole derivatives are known to exhibit a broad range of chemical and biological properties, making them useful in the development of new drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Generally, 1,2,4-triazole derivatives are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound's derivatives have been synthesized through various chemical reactions, focusing on their potential biological activities. These synthetic pathways often involve the formation of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showcasing the compound's versatility in chemical synthesis (Albratty et al., 2017).
- Structural elucidation techniques, including NMR, IR, and mass spectrometry, are employed to confirm the identity of synthesized compounds. These methods are crucial for understanding the compound's chemical behavior and potential for further modifications (MahyavanshiJyotindra et al., 2011).
Antimicrobial and Antitumor Activities
- Certain derivatives have shown promising antimicrobial activities against a range of bacteria and fungi, indicating potential use in developing new antimicrobial agents. These studies highlight the importance of structural modifications to enhance biological activity (Gouda et al., 2010).
- The antitumor potential of these compounds has been evaluated against various cancer cell lines, with some derivatives exhibiting inhibitory effects comparable to established chemotherapy drugs. This suggests the compound's derivatives could be a starting point for the development of new cancer therapies (Albratty et al., 2017).
Biological Screening
- In addition to antimicrobial and antitumor activities, the compound's derivatives have been screened for other biological activities, such as antiviral and insecticidal properties. This broad range of activities demonstrates the compound's potential as a versatile scaffold in drug discovery (Wujec et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its biological activity and potential applications in medicine or other fields. Given the wide range of activities exhibited by 1,2,4-triazole derivatives, this compound could have interesting properties worth exploring .
Eigenschaften
IUPAC Name |
2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS2/c1-15(2)21(3,14-22)23-18(27)13-29-20-25-24-19(17-10-7-11-28-17)26(20)12-16-8-5-4-6-9-16/h4-11,15H,12-13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMRFSSDIKLAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)

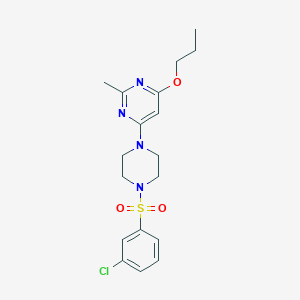
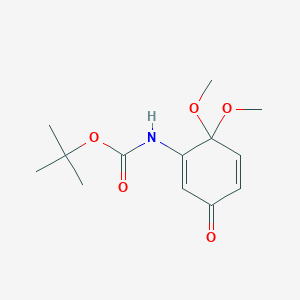
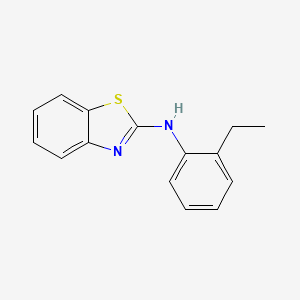
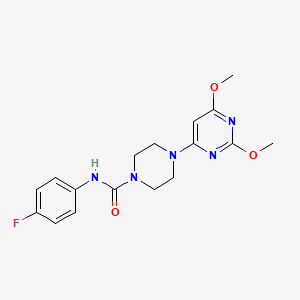

![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)

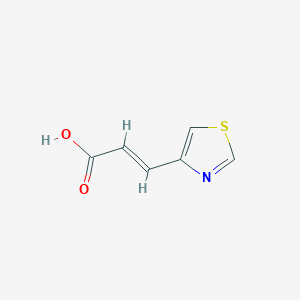
![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)
![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)
